4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of aromatic carbamates It is characterized by the presence of a phenyl acetate group and a dichlorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,5-dichloroaniline with phenyl acetate. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Dissolve 3,5-dichloroaniline in an appropriate solvent such as toluene.
Step 2: Add phenyl acetate to the solution.
Step 3: Introduce a catalyst, such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid), to facilitate the reaction.
Step 4: Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain it for a certain period (e.g., 4-6 hours).
Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
- 4-[(4-Chlorophenyl)carbamoyl]butanoic acid
Uniqueness
4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of two chlorine atoms in the 3 and 5 positions of the phenyl ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H11Cl2NO3 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[4-[(3,5-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-4-2-10(3-5-14)15(20)18-13-7-11(16)6-12(17)8-13/h2-8H,1H3,(H,18,20) |
InChI Key |
JEQAYNQHWJJKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.